Pyridazine N-oxide

Catalog No.
S1503080
CAS No.
1457-42-7
M.F
C4H4N2O
M. Wt
96.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazine N-oxide

CAS Number

1457-42-7

Product Name

Pyridazine N-oxide

IUPAC Name

1-oxidopyridazin-1-ium

Molecular Formula

C4H4N2O

Molecular Weight

96.09 g/mol

InChI

InChI=1S/C4H4N2O/c7-6-4-2-1-3-5-6/h1-4H

InChI Key

GAJBWMUZVXJIBO-UHFFFAOYSA-N

SMILES

C1=CC=[N+](N=C1)[O-]

Canonical SMILES

C1=CC=[N+](N=C1)[O-]

The exact mass of the compound Pyridazine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343739. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

  • Precursor for 2-Aminofurans: Pyridazine 1-oxide can be transformed into 2-aminofurans using a combination of ultraviolet (UV) light and transition metal catalysis. These electron-rich molecules exhibit valuable reactivity, allowing them to participate in complex molecule building processes. Additionally, 2-aminofurans serve as valuable building blocks for synthesizing the shared heterocyclic core of specific alkaloids found in plants like aspidosperma and amaryllidaceae [National Institutes of Health (.gov) website, ].

Photochemistry:

  • Photoactivatable Oxygen Source: Pyridazine 1-oxide shows potential as a light-activated source of atomic oxygen. This unique property allows it to mediate the oxidation of carbon-hydrogen (C-H) bonds within complex molecules. Furthermore, research has shown that water-soluble derivatives of pyridazine 1-oxide can promote the cleavage of DNA upon light activation, highlighting their potential applications in chemical biology [National Institutes of Health (.gov) website, ].

Medicinal Chemistry:

  • Antimicrobial Activity: Studies have explored the potential of pyridazine 1-oxide derivatives as antimicrobial agents. While some derivatives exhibited activity against specific Gram-positive bacterial strains, further research is needed to determine their broader efficacy and potential side effects [National Institutes of Health (.gov) website, ].

Pyridazine N-oxide is characterized by its molecular formula C4H4N2O. It features a six-membered aromatic ring containing two nitrogen atoms and an oxygen atom attached to one of the nitrogen atoms. The compound is typically a colorless to pale yellow solid and is known for its hygroscopic nature, meaning it can absorb moisture from the air. The oxidation state of the nitrogen in pyridazine N-oxide significantly influences its chemical behavior compared to its parent compound, pyridazine.

: Under UV light, pyridazine N-oxides can undergo transformations leading to more complex structures. For instance, they can be converted into 2-aminofurans through photochemical processes involving transition metal catalysis .
  • Coordination Chemistry: The compound can form complexes with transition metals, showcasing its potential as a ligand in coordination chemistry.
  • Pyridazine N-oxide exhibits notable biological activities:

    • Antimicrobial Properties: Some derivatives of pyridazine N-oxide have shown effectiveness against various bacterial strains.
    • Photoinduced DNA Cleavage: A water-soluble variant of pyridazine N-oxide has been found to promote photoinduced DNA cleavage in aqueous solutions, indicating potential applications in chemical biology .
    • Reactive Oxygen Species Generation: Pyridazine N-oxides can generate reactive oxygen species upon irradiation, which may contribute to their biological effects.

    Several methods exist for synthesizing pyridazine N-oxide:

    • Oxidation of Pyridazines: The most common method involves the oxidation of pyridazines using oxidizing agents such as hydrogen peroxide or peracids.
    • Photochemical Methods: Recent studies have demonstrated that photochemical processes can convert simpler pyridazine derivatives into pyridazine N-oxides effectively .
    • Transition Metal Catalysis: Transition metal-catalyzed reactions have also been explored for synthesizing pyridazine N-oxides from other organic substrates.

    Pyridazine N-oxide finds applications across various fields:

    • Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
    • Pharmaceuticals: Some derivatives are being investigated for their potential use in drug development due to their biological activities.
    • Chemical Biology: Its ability to generate reactive oxygen species makes it useful in studying oxidative stress and related biological processes.

    Research has explored the interactions of pyridazine N-oxide with various biological molecules:

    • DNA Interactions: Studies indicate that pyridazine N-oxides can interact with DNA, leading to cleavage under UV light exposure .
    • Protein Binding: Investigations into how these compounds bind to proteins could unveil new therapeutic targets and mechanisms.

    Similar Compounds: Comparison with Other Compounds

    Pyridazine N-oxide shares structural similarities with several other nitrogen-containing heterocycles. Below is a comparison highlighting its uniqueness:

    CompoundStructure FeaturesUnique Properties
    Pyridine N-OxideSix-membered ring with one nitrogenMore basic than pyridazine N-oxide; used widely in organic synthesis .
    PyrazoleFive-membered ring with two nitrogensExhibits distinct reactivity patterns; often used in medicinal chemistry.
    1,2,4-TriazoleFive-membered ring with three nitrogensKnown for antifungal properties; different electronic properties compared to pyridazine N-oxide.
    ImidazoleFive-membered ring with two nitrogensCommonly found in biological systems (e.g., histidine); distinct reactivity due to resonance stabilization.

    Pyridazine N-oxide's unique combination of structural features and reactivity makes it an interesting subject for further research in both synthetic and medicinal chemistry contexts. Its ability to participate in diverse reactions while exhibiting significant biological activity underscores its potential utility across various scientific disciplines.

    XLogP3

    -0.6

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    1457-42-7

    Wikipedia

    Pyridazine N-oxide

    Dates

    Last modified: 08-15-2023

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